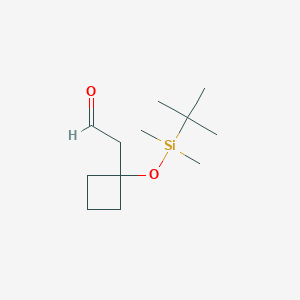

2-(1-(Tert-butyldiméthylsiloxy)cyclobutyl)acétaldéhyde

Vue d'ensemble

Description

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is a chemical compound with a complex molecular structure. It is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Synthesis Analysis

This compound is commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It is used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . It is also employed in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product (–)-dactylodide .Molecular Structure Analysis

The molecular formula of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is C12H24O2Si . Its molecular weight is 228.41 g/mol . The InChI code for this compound is 1S/C12H24O2Si/c1-11(2,3)15(4,5)14-12(9-10-13)7-6-8-12/h10H,6-9H2,1-5H3 .Chemical Reactions Analysis

As a versatile reagent, 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde can participate in various chemical reactions. It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical and Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 0.93 at 20/20 . The boiling point of this compound is 65 °C at 17 mmHg . It has a flash point of 60 °C .Applications De Recherche Scientifique

Synthèse de produits naturels

Ce composé est utilisé dans la synthèse totale de divers produits naturels tels que (+)-ambruticine, (−)-laulimalide, (−)-salinosporamide A et (+)-leucascandrolide A . Ces molécules complexes présentent des activités biologiques significatives, et leur synthèse nécessite souvent la protection de groupes hydroxyles sensibles, ce qui explique l'utilisation de notre composé.

Protection des alcools

En chimie organique, les groupes protecteurs sont utilisés pour masquer temporairement les groupes fonctionnels afin d'empêcher leur réaction. 2-(1-(Tert-butyldiméthylsiloxy)cyclobutyl)acétaldéhyde peut être utilisé pour protéger les alcools sous forme d'éthers tert-butyldiméthylsilyliques . Ces éthers sont stables dans une variété de conditions et peuvent être déprotégés sélectivement en cas de besoin.

Réactions de silylation

Le composé sert d'agent de silylation, réagissant avec les alcools en présence d'une base pour former des éthers silyliques. Cette réaction est cruciale pour augmenter la volatilité des composés pour l'analyse par chromatographie en phase gazeuse ou pour augmenter la lipophilie des molécules médicamenteuses .

Études de stabilité

En raison de sa stabilité, le composé est utilisé pour étudier la stabilité hydrolitique des éthers silyliques. Il fournit des informations sur la résistance des composés protégés par un groupe silyle aux conditions acides et basiques, ce qui est essentiel pour développer des produits pharmaceutiques stables .

Catalyseurs et réactifs

This compound : peut agir comme catalyseur ou réactif dans diverses transformations chimiques. Par exemple, il peut être impliqué dans l'oxydation des éthers silyliques primaires et secondaires, ce qui est une étape essentielle dans la modification des molécules organiques .

Développement de méthodes en synthèse organique

Les chercheurs utilisent ce composé pour développer de nouvelles méthodes de synthèse. Par exemple, il a été utilisé pour accélérer les réactions des alcools avec les chlorures de silyle, conduisant à des voies de synthèse plus efficaces pour les éthers tert-butyldiméthylsilyliques .

Chimie médicinale

En chimie médicinale, le composé est utilisé pour modifier les propriétés physico-chimiques des candidats médicaments. En introduisant des groupes silyles, les chercheurs peuvent modifier la solubilité, la perméabilité et la stabilité métabolique, qui sont des paramètres cruciaux dans la conception de médicaments .

Science des matériaux

Enfin, le composé trouve des applications dans la science des matériaux, où il est utilisé pour modifier les propriétés de surface des matériaux. Cela peut inclure la création de revêtements hydrophobes ou la fonctionnalisation de surfaces pour des modifications chimiques supplémentaires .

Safety and Hazards

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is a flammable liquid and vapor . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Analyse Biochimique

Biochemical Properties

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is particularly noted for its involvement in aldol reactions, where it can function as both an aldol donor and acceptor . This dual functionality is crucial in the stereocontrolled production of erythrose, a key intermediate in the synthesis of several natural products. The compound’s interactions with enzymes such as aldolases facilitate these reactions, highlighting its importance in synthetic glycobiology.

Cellular Effects

The effects of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses, making it a valuable tool for studying cellular processes.

Molecular Mechanism

At the molecular level, 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in aldol reactions, thereby influencing the production of key intermediates in metabolic pathways . The compound’s ability to act as both an aldol donor and acceptor is central to its mechanism of action, allowing it to participate in a wide range of biochemical reactions. These interactions can lead to changes in gene expression, further highlighting its role in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to alter cellular function, emphasizing the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde vary with different dosages in animal models. At lower doses, the compound can effectively modulate metabolic pathways without causing adverse effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Threshold effects observed in these studies indicate that careful control of dosage is essential to achieve the desired outcomes without causing harm.

Metabolic Pathways

2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into key intermediates . The compound’s role in aldol reactions is particularly noteworthy, as it contributes to the production of erythrose and other important metabolites. These interactions can influence metabolic flux and alter metabolite levels, underscoring the compound’s significance in metabolic studies.

Transport and Distribution

Within cells and tissues, 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target areas, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in experimental studies.

Subcellular Localization

The subcellular localization of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, making it essential to study its distribution within cells. By understanding its subcellular localization, researchers can gain insights into the compound’s role in cellular processes and optimize its use in biochemical studies.

Propriétés

IUPAC Name |

2-[1-[tert-butyl(dimethyl)silyl]oxycyclobutyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2Si/c1-11(2,3)15(4,5)14-12(9-10-13)7-6-8-12/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHGSTDYJQAXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1(CCC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939411-89-9 | |

| Record name | 2-{1-[(tert-butyldimethylsilyl)oxy]cyclobutyl}acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)

![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1380897.png)

![2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride](/img/structure/B1380910.png)